molecular formula C10H14N2O2 B12929930 N-(1-Acetyl-2,4-dimethyl-1H-pyrrol-3-yl)acetamide

N-(1-Acetyl-2,4-dimethyl-1H-pyrrol-3-yl)acetamide

Cat. No.: B12929930
M. Wt: 194.23 g/mol
InChI Key: WZTLUNDFZRWLNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Acetyl-2,4-dimethyl-1H-pyrrol-3-yl)acetamide is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Acetyl-2,4-dimethyl-1H-pyrrol-3-yl)acetamide typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Acetyl-2,4-dimethyl-1H-pyrrol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-Acetyl-2,4-dimethyl-1H-pyrrol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Acetyl-2,4-dimethyl-1H-pyrrol-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like dihydrofolate reductase and enoyl ACP reductase . These interactions disrupt essential biological pathways, leading to its antibacterial and antitubercular effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-3-acetylpyrrole: Shares a similar pyrrole ring structure but differs in the substitution pattern.

    N-(2,5-Dimethyl-1H-pyrrol-1-yl)acetamide: Another pyrrole derivative with different functional groups.

Uniqueness

N-(1-Acetyl-2,4-dimethyl-1H-pyrrol-3-yl)acetamide is unique due to its specific substitution pattern and the presence of both acetyl and acetamide groups. This unique structure contributes to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-(1-acetyl-2,4-dimethylpyrrol-3-yl)acetamide

InChI

InChI=1S/C10H14N2O2/c1-6-5-12(9(4)14)7(2)10(6)11-8(3)13/h5H,1-4H3,(H,11,13)

InChI Key

WZTLUNDFZRWLNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=C1NC(=O)C)C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.